4-Ethyl-5-propyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
151521-84-5 |
|---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-ethyl-5-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11) |
InChI Key |
WQKPZISDVKZJLA-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NN1)N)CC |
Canonical SMILES |
CCCC1=C(C(=NN1)N)CC |
Synonyms |
1H-Pyrazol-3-amine, 4-ethyl-5-propyl- |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Ethyl 5 Propyl 1h Pyrazol 3 Amine
Mechanistic Investigations of Reaction Pathways
The reactivity of 4-Ethyl-5-propyl-1H-pyrazol-3-amine is governed by the interplay of its constituent functional groups: the nucleophilic exocyclic amine, the electron-rich pyrazole (B372694) ring, and the influence of tautomerism on reaction outcomes.
Nucleophilic Reactivity of the Exocyclic Amine Group
The primary amino group at the C3 position is a key center of nucleophilicity in this compound. This amine can readily participate in reactions with a variety of electrophiles. Its reactivity is influenced by the electronic nature of the pyrazole ring and the steric hindrance imposed by the adjacent ethyl group at the C4 position.
The lone pair of electrons on the nitrogen atom of the amino group is available for bond formation, making it susceptible to acylation, alkylation, and condensation reactions. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides, and with sulfonyl chlorides to yield sulfonamides. The nucleophilicity of this group is crucial for the construction of more complex molecular frameworks.
Electrophilic Reactivity of the Pyrazole Ring System
The pyrazole ring in this compound is an aromatic system, but its reactivity towards electrophiles is not uniform across the ring. The presence of two nitrogen atoms in the ring deactivates the C3 and C5 positions towards electrophilic attack. researchgate.net Conversely, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. nih.govquora.com This is a general characteristic of the pyrazole nucleus. slideshare.net
Impact of Tautomerism on Reaction Selectivity and Rate
A critical aspect influencing the reactivity of this compound is its ability to exist in different tautomeric forms. Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a well-established phenomenon in N-unsubstituted pyrazoles. researchgate.netmdpi.com For 3-aminopyrazoles, two main tautomers are generally considered: the 3-amino and the 5-amino forms.
Derivatization Strategies for Complex Molecular Architectures
The inherent reactivity of this compound makes it a valuable building block for the synthesis of more elaborate molecules, particularly fused heterocyclic systems and derivatives bearing amide or sulfonamide functionalities.
Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines)
The dual nucleophilic nature of 3-aminopyrazoles, arising from the exocyclic amine and the ring nitrogen, allows them to act as 1,3-binucleophiles in condensation reactions with 1,3-bielectrophiles. This reactivity is extensively utilized in the synthesis of fused pyrazole derivatives.
Pyrazolo[1,5-a]pyrimidines: These fused systems are commonly synthesized through the reaction of 3-aminopyrazoles with β-dicarbonyl compounds, enaminones, or other suitable 1,3-dielectrophiles. acs.orgnih.gov The reaction proceeds via a cyclocondensation mechanism. The regioselectivity of this reaction, leading to different isomers, is a topic of interest and can be controlled by reaction conditions. nih.gov For instance, microwave-assisted synthesis has been shown to be an efficient method for the preparation of these compounds. rsc.org The general reaction involves the initial attack of the exocyclic amine on one of the electrophilic centers, followed by cyclization involving the ring nitrogen.
Pyrazolo[3,4-b]pyridines: The synthesis of this class of fused heterocycles also relies on the reaction of 3-aminopyrazoles with appropriate 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.comresearchgate.netnih.gov The outcome of the reaction, whether it yields a pyrazolo[1,5-a]pyrimidine (B1248293) or a pyrazolo[3,4-b]pyridine, can be influenced by the substitution pattern of the starting aminopyrazole and the reaction conditions. chim.it Generally, the formation of the pyridine (B92270) ring involves the reaction of the aminopyrazole with an α,β-unsaturated ketone or a similar precursor. nih.govmdpi.com
The table below summarizes the general synthetic approaches to these fused systems, which are applicable to this compound.
| Fused System | Reagents | General Conditions | Reference |
| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl compounds, Enaminones | Acid or base catalysis, often with heating or microwave irradiation | acs.orgnih.govrsc.org |
| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated ketones, Diethyl 2-(ethoxymethylene)malonate | Acid or metal catalysis, heating | nih.govmdpi.com |
Amide and Sulfonamide Bond Formation
The exocyclic amine group of this compound provides a convenient handle for the introduction of amide and sulfonamide linkages. These functional groups are prevalent in many biologically active molecules and can be used to modulate the physicochemical properties of the parent compound.
Amide Formation: The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard coupling conditions affords the corresponding N-(4-ethyl-5-propyl-1H-pyrazol-3-yl)amides. Various coupling reagents can be employed to facilitate this transformation.
Sulfonamide Formation: Similarly, sulfonamides can be prepared by reacting the aminopyrazole with sulfonyl chlorides in the presence of a base. researchgate.netscielo.org.mxijarsct.co.in This reaction is generally efficient and provides access to a wide range of sulfonamide derivatives. The synthesis of sulfonamides from unactivated acids and amines has also been reported, offering a versatile alternative. nih.gov
The table below outlines the typical reagents for the formation of amide and sulfonamide bonds with 3-aminopyrazoles.
| Bond Type | Reagents | General Conditions | Reference |
| Amide | Carboxylic acids, Acyl chlorides, Anhydrides | Coupling agents (e.g., DCC, EDC), or base | nih.gov |
| Sulfonamide | Sulfonyl chlorides | Base (e.g., pyridine, triethylamine) | researchgate.netscielo.org.mxijarsct.co.in |
Cycloaddition Reactions (e.g., [3+2] cycloaddition)
3-Aminopyrazoles, such as this compound, are valuable precursors in the synthesis of fused heterocyclic systems through cycloaddition reactions. The presence of a nucleophilic amino group and the adjacent ring nitrogen atom allows the pyrazole to act as a binucleophile, reacting with various 1,3-dielectrophiles to construct new rings.
A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This transformation typically involves the condensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through an initial Michael addition of the exocyclic amino group to an α,β-unsaturated carbonyl system, followed by an intramolecular cyclization and dehydration. While specific studies on this compound are not extensively documented, the general reactivity of 3-aminopyrazoles suggests a similar reaction pathway. The reaction of 3-aminopyrazoles with various bielectrophilic species is a well-established method for forming pyrazoloazines, which are an important class of fused heterocyclic compounds. rsc.orgnih.gov
The reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds can be catalyzed by acids and may proceed under various conditions, including microwave irradiation, which can enhance reaction rates and yields. nih.govmdpi.com The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound.
| Reactant | Conditions | Product | Yield (%) | Reference |
| Acetylacetone | Acetic acid, reflux | 2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidine | ~85 | Inferred from nih.gov |
| Ethyl acetoacetate | Ethanol (B145695), reflux | 5-Methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine | ~78 | Inferred from mdpi.com |
| Diethyl malonate | Sodium ethoxide, ethanol, reflux | 5,7-Dihydroxy-pyrazolo[1,5-a]pyrimidine | ~70 | Inferred from analogous reactions |
Another significant cycloaddition reaction involving 3-aminopyrazoles is the formation of pyrazolo[5,1-c] rsc.orgscholaris.caresearchgate.nettriazines. This synthesis is typically achieved through the diazotization of the 3-amino group to form a diazonium salt, which then undergoes coupling with an active methylene (B1212753) compound, followed by cyclization. This tandem diazotization-cyclization approach provides a versatile route to this class of fused heterocycles. nih.gov
| Reactant | Conditions | Product | Yield (%) | Reference |
| Malononitrile | 1. NaNO₂, HCl, 0-5 °C; 2. Pyridine | 7-Amino-6-cyano-pyrazolo[5,1-c] rsc.orgscholaris.caresearchgate.nettriazine | ~65 | Inferred from analogous reactions |
| Ethyl cyanoacetate | 1. NaNO₂, HCl, 0-5 °C; 2. Pyridine | 7-Amino-6-ethoxycarbonyl-pyrazolo[5,1-c] rsc.orgscholaris.caresearchgate.nettriazine | ~70 | Inferred from analogous reactions |
| Acetylacetone | 1. NaNO₂, HCl, 0-5 °C; 2. Pyridine | 6-Acetyl-7-methyl-pyrazolo[5,1-c] rsc.orgscholaris.caresearchgate.nettriazine | ~60 | Inferred from analogous reactions |
Redox Chemistry
The redox behavior of this compound is influenced by the presence of the oxidizable amino group and the pyrazole ring, which can undergo both oxidation and reduction under specific conditions.
The primary amino group of this compound is susceptible to oxidation. A common oxidation pathway for aminopyrazoles involves the formation of azo compounds through N-N coupling. Electrochemical oxidation provides a controlled method for this transformation. The process is believed to proceed via the initial formation of an aminyl radical cation, which then dimerizes and is further oxidized to the corresponding azopyrazole.
The oxidation of aminopyrazoles can also be achieved using chemical oxidants. For instance, the oxidation of some amine-containing drugs can lead to nitroso derivatives. nih.gov In the case of pyrazolones, nitrosation has been observed, with aminopyrine (B3395922) forming a carcinogenic nitrosamine. nih.gov While the direct oxidation of this compound to a nitroso or nitro derivative is not extensively reported, the potential for such transformations exists under appropriate oxidizing conditions. The oxidation of catechol to o-quinone can be catalyzed by in situ formed complexes of pyrazole-based ligands and copper(II) salts. mdpi.com
| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |
| Electrochemical Oxidation | Platinum electrode, acetonitrile | 4,4'-Diethyl-5,5'-dipropyl-1H,1'H-3,3'-azopyrazole | Moderate | Inferred from researchgate.net |
| Peroxybenzoic acid | Dichloromethane, room temperature | 4-Ethyl-3-nitroso-5-propyl-1H-pyrazole | Plausible product | Inferred from nih.gov |
| Nitrous Acid (NaNO₂) | Acidic medium | 4-Ethyl-5-propyl-1H-pyrazol-3-yldiazonium salt | Intermediate for further reactions | Inferred from nih.gov |
The reduction of the pyrazole ring in this compound is generally challenging due to its aromatic character. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the pyrazole ring can be reduced to a pyrazolidine (B1218672) or pyrazoline. google.comgoogle.com Transfer hydrogenation using catalysts like ruthenium or iridium complexes in the presence of a hydrogen donor (e.g., 2-propanol or formic acid) represents a milder alternative for the reduction of certain heterocyclic systems, although its applicability to the pyrazole ring itself is substrate-dependent. rsc.orgrsc.orgscholaris.canih.gov
A more feasible reduction pathway for derivatives of this compound would involve the reduction of a functional group introduced onto the pyrazole ring. For example, if the amino group were to be converted to a nitroso or nitro group, these functionalities could be readily reduced back to the amino group using various reducing agents. The electrochemical reduction of nitroso/nitro pyrimidine (B1678525) compounds to the corresponding amino derivatives has been reported. google.com Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of aldehydes and ketones, but are generally unreactive towards esters and amides under normal conditions. wizeprep.commasterorganicchemistry.comnih.gov More potent reducing agents like lithium aluminum hydride (LiAlH₄) would be required for the reduction of ester or amide functionalities that could be appended to the pyrazole core.
| Reactant (Derivative) | Reducing Agent/Method | Conditions | Product | Yield (%) | Reference |
| This compound | H₂, Pd/C | High pressure, elevated temperature | 4-Ethyl-5-propyl-pyrazolidin-3-amine | Low to moderate | Inferred from google.comgoogle.com |
| 4-Ethyl-3-nitroso-5-propyl-1H-pyrazole | SnCl₂, HCl | Room temperature | This compound | High | Inferred from general nitroso reduction |
| 4-Ethyl-3-nitro-5-propyl-1H-pyrazole | H₂, Raney Ni | Room temperature, atmospheric pressure | This compound | High | Inferred from general nitro reduction |
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4-Ethyl-5-propyl-1H-pyrazol-3-amine, the spectrum would be expected to show distinct signals for the protons of the ethyl and propyl groups, the amine group, and the pyrazole (B372694) ring NH.
The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the methyl (-CH3) group which would appear as a triplet. Similarly, the propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the pyrazole ring. The amine (-NH2) protons typically appear as a broad singlet, and the pyrazole NH proton also gives a characteristic broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazole-NH | 11.5-12.5 | broad singlet | - |
| -NH₂ | 4.5-5.5 | broad singlet | - |
| Propyl-CH₂ (α to ring) | 2.4-2.6 | triplet | ~7.5 |
| Ethyl-CH₂ | 2.2-2.4 | quartet | ~7.6 |
| Propyl-CH₂ (β to ring) | 1.5-1.7 | sextet | ~7.5 |
| Ethyl-CH₃ | 1.1-1.3 | triplet | ~7.6 |
| Propyl-CH₃ | 0.8-1.0 | triplet | ~7.5 |
Note: Predicted values are based on standard functional group ranges and analysis of similar pyrazole structures.
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). In this compound, eight distinct carbon signals would be expected. The chemical shifts of the pyrazole ring carbons are indicative of their aromatic and heterocyclic nature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (attached to -NH₂) | 150-155 |
| C5 (attached to propyl) | 145-150 |
| C4 (attached to ethyl) | 110-115 |
| Propyl-CH₂ (α to ring) | 25-30 |
| Ethyl-CH₂ | 18-22 |
| Propyl-CH₂ (β to ring) | 22-26 |
| Propyl-CH₃ | 13-15 |
| Ethyl-CH₃ | 14-16 |
Note: Predicted values are based on standard functional group ranges and analysis of similar pyrazole structures.
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, the quartet of the ethyl-CH₂ would show a cross-peak with the triplet of the ethyl-CH₃. Similarly, the protons of the propyl group would show correlations between adjacent methylene and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For example, the protons of the ethyl-CH₂ group would show a correlation to the C4 carbon of the pyrazole ring, confirming the position of the ethyl group. The protons of the propyl-CH₂ group would show a correlation to the C5 carbon, confirming its position.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups can be identified by their characteristic absorption or scattering frequencies. For this compound, key vibrational modes would include N-H stretching and bending, C-H stretching, and ring vibrations.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3100-3300 | Medium, Broad |
| N-H Stretch (amine, symmetric & asymmetric) | 3300-3500 | Medium |
| C-H Stretch (aromatic/heterocyclic) | 3000-3100 | Weak to Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Strong |
| N-H Bend (amine) | 1590-1650 | Medium to Strong |
| C=C/C=N Stretch (pyrazole ring) | 1400-1600 | Medium to Strong |
| C-H Bend (aliphatic) | 1350-1470 | Medium |
| C-N Stretch | 1250-1350 | Medium |
Note: Predicted values are based on characteristic group frequencies.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and can provide structural clues. For this compound (molecular formula C₈H₁₅N₃), the molecular weight is approximately 153.23 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 153. Subsequent fragmentation would likely involve the loss of alkyl groups.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment | Fragment Lost |
| 153 | [C₈H₁₅N₃]⁺ | Molecular Ion |
| 138 | [C₇H₁₂N₃]⁺ | -CH₃ |
| 124 | [C₆H₁₀N₃]⁺ | -C₂H₅ |
| 110 | [C₅H₈N₃]⁺ | -C₃H₇ |
Note: Predicted fragmentation is based on common fragmentation pathways for alkyl-substituted heterocycles.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, analysis of similar pyrazole structures allows for a general description of the expected geometry. nih.govnih.gov
Table 5: Expected Parameters from X-ray Crystallographic Analysis of this compound
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, N-N, C-H, N-H). |
| Bond Angles | The angles between three connected atoms (e.g., C-C-C, C-N-N). |
| Torsion Angles | The dihedral angles describing the conformation of the alkyl chains. |
| Hydrogen Bonding Geometry | Distances and angles of intermolecular N-H···N hydrogen bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into the nature of its chromophores and conjugated systems.
For pyrazole derivatives, including this compound, the UV-Vis spectrum is primarily influenced by π → π* and n → π* electronic transitions associated with the pyrazole ring and its substituents. The pyrazole ring itself is an aromatic heterocycle containing delocalized π-electrons, which gives rise to characteristic absorption bands in the UV region. The presence of an amino group (-NH2), an ethyl group (-CH2CH3), and a propyl group (-CH2CH2CH3) on the pyrazole core influences the energy of these transitions and, consequently, the position and intensity of the absorption maxima (λmax).
While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from studies on analogous pyrazole structures. Generally, pyrazole and its simple alkyl derivatives exhibit strong absorption bands in the far UV region, typically below 220 nm, which are attributed to π → π* transitions within the heterocyclic ring. The introduction of an amino group, which acts as an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
Research on various substituted pyrazoles indicates that the electronic spectra can be complex, with multiple bands arising from different electronic transitions. For instance, studies on 3-aminopyrazole (B16455) have shown that the position of the amino group and the tautomeric form of the molecule significantly affect the UV-Vis spectrum. mdpi.com The electronic transitions in such systems are sensitive to the solvent polarity, with more polar solvents often causing shifts in the absorption maxima.
Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have become instrumental in predicting and interpreting the electronic spectra of pyrazole derivatives. These theoretical calculations can help to assign the observed absorption bands to specific electronic transitions, such as those originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net For substituted aminopyrazoles, these transitions often involve charge transfer character, from the electron-donating amino group to the pyrazole ring.
Based on the analysis of related compounds, the UV-Vis spectrum of this compound in a non-polar solvent is anticipated to exhibit characteristic absorption bands as detailed in the following table. It is important to note that these are expected values and may vary depending on the solvent and experimental conditions.
Table 1: Expected UV-Vis Spectroscopic Data for this compound
| Expected λmax (nm) | Type of Transition | Associated Chromophore |
| ~ 210 - 230 | π → π | Pyrazole ring |
| ~ 260 - 290 | π → π / n → π* | Pyrazole ring with amino substituent |
The band in the lower wavelength region is characteristic of the fundamental electronic transitions within the pyrazole ring. The second, longer-wavelength band is likely a composite of π → π* and n → π* transitions, significantly influenced by the electronic contribution of the 3-amino group. The alkyl substituents (ethyl and propyl) are expected to have a minor, slightly bathochromic effect on the absorption maxima compared to an unsubstituted 3-aminopyrazole.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular structure and behavior.
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure, which governs the chemical properties of a molecule. For a molecule like 4-Ethyl-5-propyl-1H-pyrazol-3-amine, DFT calculations would typically involve a functional, such as B3LYP or M06-2X, and a basis set, like 6-311+G(d,p). nih.gov These calculations can yield crucial energetic information, including the total energy, which indicates the molecule's stability. researchgate.net For instance, in studies of related pyrazole (B372694) compounds, DFT has been successfully used to compare the stability of different isomers and reaction products. researchgate.net
Ab Initio Methods for Geometry Optimization and Energy Landscapes
Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate geometrical parameters and energies. Geometry optimization using these methods would yield the most stable three-dimensional arrangement of the atoms in this compound, providing precise bond lengths and angles. Exploration of the potential energy surface would reveal different conformations and the energy barriers between them.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. ufla.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For pyrazole derivatives, FMO analysis helps in identifying the most likely sites for electrophilic and nucleophilic attack. researchgate.net
A hypothetical FMO analysis for this compound would likely show the HOMO localized on the electron-rich pyrazole ring and the amino group, while the LUMO would be distributed over the pyrazole ring.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations typically focus on static molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time in a realistic environment, such as a solvent or a biological membrane. nih.gov For this compound, MD simulations would be invaluable for exploring its conformational landscape. The ethyl and propyl groups can rotate, leading to numerous possible conformations. MD simulations can reveal the preferred conformations and the timescale of transitions between them. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.
Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, which is an essential tool for the experimental characterization of new compounds.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govresearchgate.net The accuracy of these predictions has been shown to be high for a variety of organic molecules, including heterocyclic compounds. nih.gov For this compound, theoretical NMR spectra would be calculated for its optimized geometry. By comparing the calculated shifts with experimental data, one can confirm the proposed structure. Discrepancies between theoretical and experimental values can often be resolved by considering different tautomers or conformations of the molecule. nih.gov
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures. It is important to note that these are estimated values and would require actual computational studies for validation.
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C3 (attached to NH₂) | 150-160 |
| C4 (attached to ethyl) | 110-120 |
| C5 (attached to propyl) | 140-150 |
| Ethyl-CH₂ | 20-30 |
| Ethyl-CH₃ | 10-15 |
| Propyl-CH₂ (alpha) | 25-35 |
| Propyl-CH₂ (beta) | 20-30 |
| Propyl-CH₃ | 10-15 |
This table is for illustrative purposes only and is not based on actual computed data for the specified compound.
Computational Vibrational Frequency Analysis
While specific calculated frequencies for this compound are not publicly available, the expected regions for its characteristic vibrational modes can be inferred from studies on similar aminopyrazole and alkyl-substituted pyrazole compounds. researchgate.netaip.orgresearchgate.net The table below presents the anticipated vibrational modes and their expected frequency ranges.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretching | Amino (-NH₂) & Pyrazole (N-H) | 3500 - 3300 |
| C-H Stretching | Alkyl (Ethyl, Propyl) & Aromatic (Pyrazole) | 3100 - 2850 |
| N-H Bending | Amino (-NH₂) | 1650 - 1580 |
| C=N Stretching | Pyrazole Ring | 1600 - 1500 |
| C=C Stretching | Pyrazole Ring | 1500 - 1400 |
| C-H Bending | Alkyl (Ethyl, Propyl) | 1470 - 1370 |
| C-N Stretching | Amino & Pyrazole Ring | 1350 - 1250 |
| Pyrazole Ring Breathing | Pyrazole Ring | 1000 - 900 |
These assignments are based on the general vibrational characteristics of the constituent functional groups. The precise frequencies for this compound would be influenced by the electronic effects of the substituents and the specific tautomeric form present.
Tautomeric Equilibria and Relative Stability Assessment
Substituted pyrazoles, particularly those with amino groups, can exist in different tautomeric forms. For this compound, annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring is expected. This results in two primary tautomers. Furthermore, the presence of the amino group at position 3 allows for potential imino tautomers, although these are generally less stable.
Theoretical calculations on 3-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.netmdpi.com The relative stability of these tautomers is influenced by factors such as the electronic nature of the substituents and the solvent environment. nih.govnih.gov Electron-donating groups, like ethyl and propyl, are expected to influence the electron density of the pyrazole ring and thereby the tautomeric equilibrium.
Table 2: Potential Tautomeric Forms of this compound
| Tautomer Name | Description |
|---|---|
| This compound | The proton is on the nitrogen atom adjacent to the propyl-substituted carbon. |
| 4-Ethyl-3-propyl-1H-pyrazol-5-amine | The proton is on the nitrogen atom adjacent to the amino-substituted carbon. |
| 4-Ethyl-5-propyl-1,2-dihydropyrazol-3-imine | An imino tautomer, generally considered less stable. |
Computational studies, often employing methods like DFT with appropriate basis sets, can predict the relative energies of these tautomers and thus their equilibrium populations. researchgate.net For unsubstituted 3-aminopyrazole (B16455), the 3-amino form is calculated to be more stable than the 5-amino form by approximately 9.8 kJ mol⁻¹ in terms of Gibbs free energy. researchgate.net A similar trend would be anticipated for this compound, although the exact energy difference would require specific calculations.
Intermolecular Interactions and Self-Association Studies
The molecular structure of this compound, featuring both hydrogen bond donors (the N-H groups of the pyrazole ring and the amino group) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms), facilitates various intermolecular interactions. acs.org These interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility, as well as its behavior in different solvents.
The primary mode of intermolecular interaction for pyrazole derivatives is hydrogen bonding. nih.govmdpi.com NH-pyrazoles can form self-associated structures like dimers, trimers, and even larger aggregates through N-H···N hydrogen bonds. nih.govaip.org The presence of the amino group provides an additional site for hydrogen bonding, potentially leading to more complex self-association patterns. researchgate.net
Table 3: Potential Intermolecular Interactions and Self-Association Motifs
| Interaction Type | Participating Groups | Resulting Motif |
|---|---|---|
| N-H···N Hydrogen Bond | Pyrazole N-H and Pyrazole N | Dimer, Trimer, Chain |
| N-H···N Hydrogen Bond | Amino N-H and Pyrazole N | Cross-linking between molecules |
| N-H···N Hydrogen Bond | Pyrazole N-H and Amino N | Cross-linking between molecules |
| van der Waals Forces | Ethyl and Propyl Chains | Non-specific aggregation |
Computational studies can model these interactions to predict the most stable self-associated structures and estimate the strength of the intermolecular forces. Such studies on related pyrazole systems have provided valuable insights into their solid-state packing and solution-phase behavior. acs.orgnih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Privileged Building Block for Complex Molecules
The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug discovery. These are molecular frameworks that can bind to multiple biological targets with high affinity, and the pyrazole (B372694) nucleus is a prime example. nih.gov Substituted aminopyrazoles, such as 4-Ethyl-5-propyl-1H-pyrazol-3-amine, are particularly valuable as they offer multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities. nih.gov
The amino group at the 3-position and the adjacent ring nitrogen atoms of this compound provide nucleophilic centers, while the C-H bonds on the pyrazole ring and the alkyl substituents can be targeted for various coupling reactions. This multi-functional nature allows for the construction of diverse molecular libraries. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of functional groups. The pyrazole ring itself can participate in N-arylation or N-alkylation reactions, further expanding the accessible chemical space. The ethyl and propyl groups at positions 4 and 5, respectively, provide lipophilic character and steric bulk, which can be crucial for modulating a molecule's interaction with a biological target. While direct research on this compound is not extensively documented, the principles established with other substituted aminopyrazoles strongly suggest its utility as a privileged building block for creating new therapeutic agents.
Precursor in the Synthesis of Organic Scaffolds
One of the most significant applications of aminopyrazoles is their use as precursors for the synthesis of fused heterocyclic systems. beilstein-journals.org These fused scaffolds are of great interest in medicinal chemistry as they often exhibit enhanced biological activity compared to their monocyclic counterparts. The bifunctional nature of 3-aminopyrazoles, possessing both an amino group and a ring nitrogen, makes them ideal starting materials for condensation reactions with 1,3-dielectrophiles to construct a variety of fused pyrazole derivatives.
A prominent example is the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with a broad spectrum of biological activities. The reaction of a 3-aminopyrazole (B16455) with a β-ketonitrile or a related 1,3-dicarbonyl compound typically leads to the formation of the pyrazolopyridine core. beilstein-journals.org For this compound, a reaction with an appropriate diketone or ketoester would be expected to yield a highly substituted pyrazolo[3,4-b]pyridine. Similarly, reactions with β-ketoesters can lead to the formation of pyrazolo[3,4-d]pyrimidines, another important heterocyclic scaffold. mdpi.com The ethyl and propyl groups on the pyrazole ring would be retained in the final fused product, providing a means to modulate the physicochemical properties of the resulting molecule. The ability to readily access these complex fused systems from simple aminopyrazole precursors underscores the importance of compounds like this compound in synthetic chemistry.
Utilization in the Development of Functional Materials
The unique electronic properties of the pyrazole ring have led to its incorporation into a variety of functional materials, including fluorescent probes and organic light-emitting diodes (OLEDs). While pyrazole itself is not fluorescent, appropriate substitution can lead to highly emissive materials. nih.govrsc.org The amino group in this compound can act as an electron-donating group, which, when combined with an electron-withdrawing group elsewhere on the molecule, can create a "push-pull" system that often results in strong fluorescence.
For example, the amino group of this compound could be derivatized with a fluorophore or a chromophore to create a sensor molecule. The pyrazole ring can also act as a ligand for metal ions, and the binding of a metal to the pyrazole-based ligand can lead to a change in the fluorescence properties, forming the basis of a chemosensor. nih.gov Furthermore, the dimerization of aminopyrazoles has been shown to produce pyrazole-fused pyridazines and pyrazines with interesting photophysical properties, suggesting their potential application in materials chemistry. nih.gov The ethyl and propyl substituents on this compound could enhance the solubility of such materials in organic solvents, facilitating their processing and incorporation into devices.
Intermediate in Agrochemical Development
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides containing this heterocyclic ring. mdpi.com Pyrazole-based compounds are used as insecticides, herbicides, and fungicides. For instance, Fipronil, a broad-spectrum insecticide, contains a pyrazole ring. nih.gov The synthesis of these complex agrochemicals often involves the use of substituted pyrazole intermediates.
Aminopyrazoles are valuable precursors in this context. The amino group can be readily converted into other functional groups or used to link the pyrazole core to other molecular fragments. While there is no specific documentation of this compound in the synthesis of commercial agrochemicals, its structural features are consistent with those of known agrochemical intermediates. The alkyl groups at positions 4 and 5 could contribute to the lipophilicity of the final product, which is often a critical factor for its efficacy as a pesticide. The general synthetic utility of aminopyrazoles makes compounds like this compound attractive candidates for the development of new and improved agrochemicals. nih.gov
Development of Novel Analytical Reagents (e.g., fluorigenic labels for derivatization)
The development of sensitive and selective analytical reagents is crucial for various fields, including biomedical research and environmental monitoring. Fluorigenic labels, which become fluorescent upon reaction with a specific analyte, are particularly valuable tools. The reactivity of the amino group in this compound makes it a suitable candidate for the development of such reagents.
The amino group can be designed to react selectively with a target analyte, such as a carboxylic acid, an aldehyde, or a specific enzyme. This reaction can trigger a change in the electronic structure of the molecule, leading to the "switching on" of fluorescence. The pyrazole ring itself can be part of the fluorophore, or it can serve as a scaffold to which a fluorophore is attached. The ethyl and propyl groups can be used to modulate the solubility and reactivity of the reagent. For example, by introducing specific functionalities onto the alkyl chains, the reagent could be targeted to a particular cellular compartment. The versatility of pyrazole chemistry offers a rich platform for the design of novel fluorigenic labels based on the this compound scaffold. rsc.org
Future Research Directions and Emerging Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The classical synthesis of 3-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazine (B178648). chim.itresearchgate.net While effective, these methods can sometimes lack regioselectivity and may rely on harsh reaction conditions or hazardous reagents like hydrazine. researchgate.net Future research should prioritize the development of more efficient and sustainable synthetic routes to 4-Ethyl-5-propyl-1H-pyrazol-3-amine.
Key areas of focus could include:
Flow Chemistry: Implementing continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of pyrazole (B372694) derivatives.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrazoles. chim.itresearchgate.net
Electrosynthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants and reductants, potentially leading to cleaner reaction profiles. acs.org
Catalytic Approaches: The use of transition-metal catalysts or organocatalysts could enable milder reaction conditions and improved selectivity. mdpi.comnih.govnih.gov For instance, nano-ZnO has been used as a catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives, offering high yields and reduced reaction times. nih.gov
A comparative table of potential synthetic approaches is presented below:
| Methodology | Potential Advantages for this compound Synthesis |
| Conventional Batch Synthesis | Well-established, readily available starting materials. orgsyn.org |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. |
| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields, and cleaner reactions. chim.itresearchgate.net |
| Electrosynthesis | Avoidance of stoichiometric oxidants/reductants, sustainable approach. acs.org |
| Catalytic Methods | Milder reaction conditions, higher selectivity, and potential for asymmetric synthesis. mdpi.comnih.govnih.gov |
Exploration of Unconventional Reactivity and Transformation Pathways
The reactivity of this compound is dictated by the interplay of the pyrazole core, the amino group, and the alkyl substituents. While the amino group can undergo typical reactions like acylation and diazotization, and the pyrazole ring can participate in electrophilic substitution, there is significant scope for exploring unconventional reactivity. vulcanchem.com
Future research could investigate:
C-H Functionalization: Direct functionalization of the C-H bonds on the ethyl and propyl chains, or even on the pyrazole ring itself, would provide a powerful tool for late-stage diversification of the molecule. imist.ma Palladium-catalyzed C-H activation has been successfully applied to other aminopyrazoles. imist.ma
Photoredox Catalysis: This rapidly evolving field could unlock novel transformations of the pyrazole ring and its substituents through the generation of radical intermediates.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrazole ring under various conditions could lead to the discovery of novel rearrangement pathways, yielding entirely new heterocyclic scaffolds.
Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a building block would enable the rapid construction of complex and diverse molecular architectures. nih.gov
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an indispensable tool for modern drug discovery and materials science. digitellinc.com In the context of this compound, computational modeling can provide deep insights into its properties and reactivity, guiding experimental efforts.
Future computational studies could focus on:
Tautomerism and Conformation: A detailed understanding of the tautomeric and conformational preferences of the molecule is crucial for predicting its biological activity and reactivity. nih.gov
Reaction Mechanism Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions, helping to optimize reaction conditions and predict product outcomes. mdpi.com
Virtual Screening and Docking Studies: If a biological target is identified, computational docking can predict the binding mode and affinity of this compound and its derivatives, accelerating the discovery of potent inhibitors. nih.gov
Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be predicted using quantitative structure-property relationship (QSPR) models, aiding in the design of molecules with improved drug-like properties.
Integration into Catalytic Systems and Cascade Reactions
The nitrogen atoms of the pyrazole ring and the exocyclic amino group make this compound an excellent candidate for use as a ligand in transition-metal catalysis. researchgate.net The development of novel catalysts based on this scaffold could open up new avenues in synthetic chemistry.
Future research in this area could involve:
Synthesis of Novel Ligands: The amino group can be readily modified to create a diverse library of bidentate and tridentate ligands for various transition metals.
Application in Cross-Coupling Reactions: Pyrazole-based ligands have shown promise in a variety of cross-coupling reactions. Investigating the performance of new ligands derived from this compound in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings would be a valuable endeavor.
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules.
Cascade Reactions: The functional groups on this compound could be exploited to design and implement novel cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.
In-depth Mechanistic Elucidation of Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to the development of robust and efficient chemical transformations. nih.govumn.edunih.gov For this compound, detailed mechanistic studies of its formation and subsequent reactions are crucial for optimizing existing protocols and discovering new reactivity.
Future mechanistic investigations could employ a combination of experimental and computational techniques:
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Spectroscopic Interrogation: In situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates.
Computational Modeling: As mentioned previously, DFT calculations can provide detailed energetic profiles of reaction pathways, complementing experimental findings. nih.govumn.edunih.gov
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse fields, from medicine to materials science. The journey from a simple heterocyclic building block to a valuable molecular tool is a testament to the power of curiosity-driven research and the continuous pursuit of chemical innovation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Ethyl-5-propyl-1H-pyrazol-3-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization of hydrazine derivatives with β-keto esters or nitriles. A common approach involves:
Cyclization : Reacting ethyl acetoacetate with monosubstituted hydrazines (e.g., monomethylhydrazine) under reflux in ethanol to form the pyrazole core.
Functionalization : Introducing ethyl and propyl groups via alkylation or nucleophilic substitution.
Characterization : Intermediates are validated using IR (C=N and NH₂ stretches at ~1600 cm⁻¹ and ~3300 cm⁻¹), NMR (pyrazole ring protons at δ 6.0–7.5 ppm), and NMR (pyrazole carbons at δ 100–150 ppm) .
- Example : In analogous pyrazole-3-amine derivatives, yields range from 65% to 74% with melting points between 126–234°C, depending on substituents .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%).
- Spectroscopy : NMR integration ratios confirm substituent stoichiometry. For example, ethyl groups show triplet signals (δ 1.2–1.4 ppm) and propyl groups exhibit multiplet splitting (δ 0.9–1.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 180.149 for C₈H₁₆N₃) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodology :
- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (Minimum Inhibitory Concentration) values .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values. Compare with positive controls like doxorubicin .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side products?
- Methodology :
- Catalysis : Employ transition-metal catalysts (e.g., CuBr) to enhance coupling reactions. For example, copper-catalyzed Ullmann-type reactions improve yields by 15–20% in analogous pyrazole syntheses .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (2–3 hours vs. 24 hours) and avoids solvent-related byproducts .
- Data Contradictions : Lower yields (<50%) reported in traditional reflux methods vs. >70% in optimized protocols highlight the need for catalytic systems .
Q. How to resolve discrepancies in crystallographic data for pyrazole-3-amine derivatives?
- Methodology :
- X-ray Crystallography : Use SHELX-2018 for structure refinement. Key parameters: R-factor <0.05, data-to-parameter ratio >15 .
- Validation : Compare bond lengths (e.g., C-N: 1.33–1.37 Å) and angles (pyrazole ring: ~120°) with literature. Discrepancies >0.02 Å suggest possible twinning or disorder .
- Example : In 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, crystal packing analysis revealed π-π stacking (3.5 Å spacing) influencing stability .
Q. What computational methods predict the bioactivity of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli DNA gyrase). Prioritize compounds with binding energies <−7 kcal/mol .
- DFT Calculations : Gaussian 16 at the B3LYP/6-311G** level calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antimicrobial activity .
Q. How does substituent position (ethyl vs. propyl) affect the compound’s mechanism of action?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 5-ethyl-4-propyl vs. 4-ethyl-5-propyl) and compare bioactivity. For example, bulkier propyl groups may enhance membrane penetration in Gram-negative bacteria .
- Metabolic Stability : Conduct hepatic microsome assays (human/rat) to assess CYP450-mediated oxidation. Longer alkyl chains (propyl) often reduce metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
